molecular formula C11H20O B101241 5-tert-butyl-2-methylidenecyclohexan-1-ol CAS No. 19245-69-3

5-tert-butyl-2-methylidenecyclohexan-1-ol

Cat. No.: B101241
CAS No.: 19245-69-3
M. Wt: 168.28 g/mol
InChI Key: MKWJZCGGUSWUQL-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone.

    Reduction: It can be reduced to form cyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Cyclohexanone

    Reduction: Cyclohexane

    Substitution: Chlorocyclohexane

Scientific Research Applications

5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
  • Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
  • Cyclohexanol, 4-tert-butyl-, cis-

Uniqueness

5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

19245-69-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-tert-butyl-2-methylidenecyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3

InChI Key

MKWJZCGGUSWUQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=C)C(C1)O

Canonical SMILES

CC(C)(C)C1CCC(=C)C(C1)O

Key on ui other cas no.

19245-70-6

Synonyms

Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis-

Origin of Product

United States

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